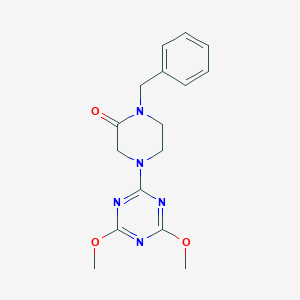![molecular formula C18H25N5 B6438726 N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549051-03-6](/img/structure/B6438726.png)
N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine, also known as NEP, is an organic compound that is used in a variety of scientific research applications. It is a member of the piperazine family of compounds, and its chemical structure consists of an amine group, an ethyl group, and a pyrimidine ring. This compound has been studied for its ability to act as a receptor agonist and antagonist, as well as for its potential therapeutic uses.
科学研究应用
N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has a variety of scientific research applications. It has been studied for its ability to act as a receptor agonist and antagonist, as well as for its potential therapeutic uses. It has been studied for its ability to bind to and activate the serotonin 5-HT2A receptor, and has been used in the treatment of depression and anxiety. N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has also been studied for its ability to bind to and activate the dopamine D2 receptor, and has been used in the treatment of Parkinson's disease. Additionally, N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has been studied for its ability to inhibit the enzyme monoamine oxidase, and has been used in the treatment of Alzheimer's disease.
作用机制
Target of Action
The primary target of N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3 and is activated by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound is a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to identify 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound has potential as an antitumor agent.
实验室实验的优点和局限性
N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine has a number of advantages and limitations for use in laboratory experiments. The main advantage of using N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is its ability to act as a receptor agonist and antagonist, which makes it a useful tool for studying the effects of different receptors on the body. Additionally, N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine is a relatively new compound and its effects on the body are not fully understood, which can limit its use in laboratory experiments.
未来方向
The potential future directions for N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine research include further studies into its biochemical and physiological effects on the body, as well as its potential therapeutic uses. Additionally, further research into the mechanisms of action of N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine could provide insight into its potential therapeutic uses. Additionally, further research into the synthesis of N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine could lead to the development of more cost-effective methods for its production. Finally, further research into the effects of N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine on various receptor systems could lead to the development of new therapeutic compounds.
合成方法
N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine can be synthesized using a number of methods. One method involves the reaction of ethyl 4-chloro-3-methylpiperazine-1-carboxylate with 1-phenylethylamine in the presence of sodium hydroxide. This reaction yields the desired N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine product in high yields. Other methods of synthesis include the reaction of ethyl 4-chloro-3-methylpiperazine-1-carboxylate with 1-phenylethylamine in the presence of an acid catalyst, and the reaction of ethyl 4-chloro-3-methylpiperazine-1-carboxylate with 1-phenylethylamine in the presence of a base catalyst.
属性
IUPAC Name |
N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-3-19-18-20-10-9-17(21-18)23-13-11-22(12-14-23)15(2)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOKAAINBROESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,4-trimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438647.png)
![2-(1-{[4-(methylsulfanyl)phenyl]methyl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine](/img/structure/B6438657.png)
![2-methyl-4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438662.png)
![2,4-dimethoxy-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6438665.png)
![2-{1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6438678.png)
![1-(1,2,5-thiadiazol-3-yl)-4-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6438688.png)
![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438694.png)
![N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438705.png)
![1-({1-[(2-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole](/img/structure/B6438711.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6438735.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6438737.png)

![N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438749.png)
![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)